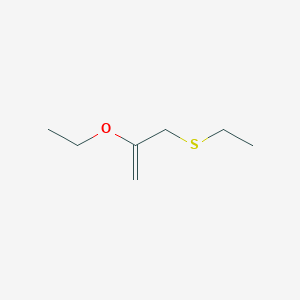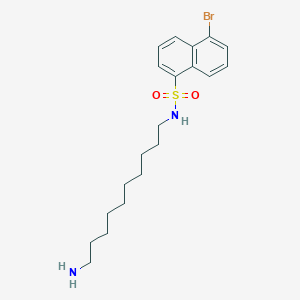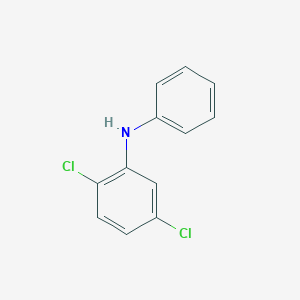
1-Ethylthiolan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylthiolan-1-ium bromide is a quaternary ammonium salt with a unique structure that includes a thiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium bromide can be synthesized through several methods. One common approach involves the alkylation of thiolane with ethyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylthiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium chloride, sodium iodide, acetone.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
1-Ethylthiolan-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism by which 1-ethylthiolan-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and membranes, disrupting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cell membrane integrity, resulting in antimicrobial effects.
Comparison with Similar Compounds
1-Ethylpyridin-1-ium bromide: Similar in structure but contains a pyridine ring instead of a thiolane ring.
1-Dodecyl-4-dimethylaminopyridin-1-ium bromide: Contains a longer alkyl chain and a pyridine ring.
Uniqueness: 1-Ethylthiolan-1-ium bromide is unique due to its thiolane ring, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and interaction with other molecules, making it a valuable compound for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
114067-66-2 |
|---|---|
Molecular Formula |
C6H13BrS |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-ethylthiolan-1-ium;bromide |
InChI |
InChI=1S/C6H13S.BrH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
PGDQVCJLGHGIRI-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+]1CCCC1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
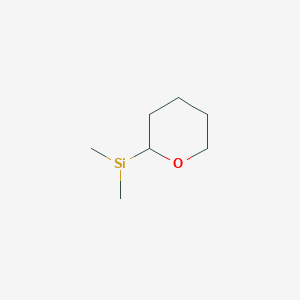

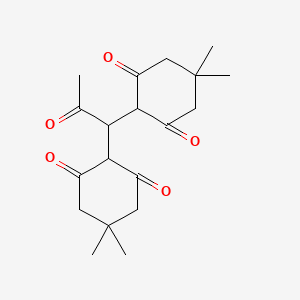
![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
